molecular formula C28H44N7O18P3S B1264569 5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+

5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+

Cat. No.: B1264569
M. Wt: 891.7 g/mol
InChI Key: ZFKZVSUJTDSJEY-AXEMQUGESA-N
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Description

The compound 5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+ is a complex organic molecule. It features a variety of functional groups, including amino, hydroxyl, phosphonooxy, and thioester groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the oxolan-2-yl moiety, which is then functionalized with phosphonooxy groups. Subsequent steps involve the introduction of the aminopurinyl group and the formation of the thioester linkage. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, with continuous monitoring and adjustment of reaction parameters. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The thioester group can be reduced to a thiol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the thioester group can produce thiols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its functional groups allow it to interact with various biomolecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The aminopurinyl group, for example, can interact with nucleic acids, potentially affecting DNA or RNA synthesis. The phosphonooxy groups can participate in phosphorylation reactions, influencing various biochemical pathways. The thioester linkage can undergo hydrolysis, releasing active thiol groups that can interact with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+
  • 5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological molecules. Its structure provides multiple points of interaction, making it a versatile tool in scientific research.

Properties

Molecular Formula

C28H44N7O18P3S

Molecular Weight

891.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate

InChI

InChI=1S/C28H44N7O18P3S/c1-15(2)9-16(36)10-19(38)57-8-7-30-18(37)5-6-31-26(41)23(40)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-22(52-54(42,43)44)21(39)27(51-17)35-14-34-20-24(29)32-13-33-25(20)35/h9,13-14,17,21-23,27,39-40H,5-8,10-12H2,1-4H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,21-,22-,23?,27-/m1/s1

InChI Key

ZFKZVSUJTDSJEY-AXEMQUGESA-N

Isomeric SMILES

CC(=CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C

Canonical SMILES

CC(=CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 2
5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 3
5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 4
5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 5
5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 6
5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+

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